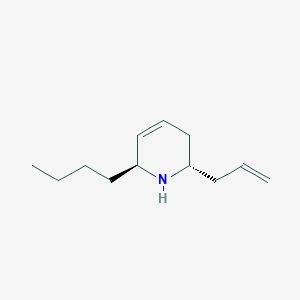

2-氟-4-(甲基氨基)苯甲腈

描述

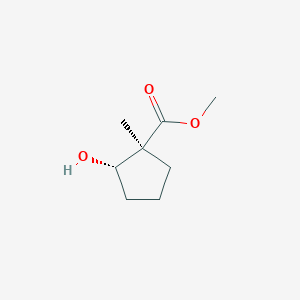

2-Fluoro-4-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its diverse chemical reactions and properties that offer potential in various fields. While explicit research on this exact compound is limited, studies on closely related compounds provide insight into its chemical behavior and applications.

Synthesis Analysis

The synthesis of fluoro-substituted benzonitriles, including structures similar to 2-Fluoro-4-(methylamino)benzonitrile, often involves nucleophilic substitution reactions, fluorination techniques, or coupling reactions under palladium catalysis. A practical approach for the synthesis of related fluorobenzonitriles involves cross-coupling reactions that introduce fluorine atoms into the aromatic ring, enhancing the molecule's reactivity and biological activity (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of related fluoro-substituted benzonitriles has been characterized by X-ray crystallography, revealing the influence of fluorine atoms on the planarity and electronic distribution of the aromatic system. These structural insights are crucial for understanding the compound's interaction with biological targets (Deng et al., 2013).

Chemical Reactions and Properties

Fluoro-substituted benzonitriles participate in various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions, which are pivotal for synthesizing complex organic molecules. The presence of a fluoro group adjacent to the cyano and amino functionalities influences the reactivity and chemical properties, enabling selective transformations (Chen & Sorensen, 2018).

Physical Properties Analysis

The physical properties of fluoro-substituted benzonitriles, such as melting points, boiling points, and solubilities, are significantly influenced by the fluorine atoms. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science (Kelly & Schad, 1985).

科学研究应用

超分子化学中的氟化物

2-氟-4-(甲基氨基)苯甲腈等氟化物因其独特的性质在超分子化学中发挥着关键作用。例如,将氟原子引入有机分子中会显著改变其物理、化学和生物学性质,使其在各种应用中极具价值。这种改性可以提高药物疗效、改变药代动力学或增强材料性能。氟的引入还可以影响分子识别过程,这是超分子组装体设计的核心。这些组装体具有广泛的应用,从新型材料的开发到高度特异性药物递送系统的创建。氟化物与其他分子的相互作用通常会导致非共价键的形成,例如氢键、卤素键和π-π相互作用,这些键比涉及非氟化对应物的键更强、更具方向性。这种特异性和相互作用强度对于超分子化学中复杂结构的精确组装至关重要。

氟化液晶

包括2-氟-4-(甲基氨基)苯甲腈衍生物在内的氟化物是先进液晶(LC)材料开发中不可或缺的组成部分。将氟原子掺入液晶分子中会极大地影响其介晶性质,包括相变温度、介电各向异性和粘度。这些变化有利于优化液晶显示器,包括用于电视、电脑显示器和智能手机的显示器。氟原子的高极性和小尺寸使其可以引入液晶分子的各个部分,而不会破坏液晶相。这种多功能性使得能够微调液晶材料的性能以满足特定的应用要求,例如改善显示对比度、降低功耗和扩大温度范围操作。

荧光化学传感器

2-氟-4-(甲基氨基)苯甲腈等氟化物的结构特征使其成为开发荧光化学传感器的极佳候选物。这些传感器可以检测广泛的分析物,包括金属离子、阴离子、生物分子,具有高选择性和灵敏度。这些化合物中的氟原子通常通过影响荧光部分的电子环境来影响荧光性质。这会导致分析物结合后发射波长、强度或寿命发生变化,从而可以定量检测各种物质。此类化学传感器在环境监测、临床诊断和生化研究中得到应用,为检测污染物、疾病生物标志物和细胞代谢物提供了重要的工具。

氟化药物的药代动力学和动力学

包括与2-氟-4-(甲基氨基)苯甲腈相关的氟化物的药代动力学和动力学研究对于开发新药至关重要。氟化可以影响药物的吸收、分布、代谢和排泄(ADME)特性,通常会导致生物利用度提高、代谢稳定性增强和毒性降低。这些改性可以产生更有效、更安全的治疗剂。氟化物在肿瘤学、神经学和抗菌治疗中特别有价值,其增强的特性可以带来更好的临床结果。系统地研究这些化合物的药代动力学和动力学特征对于优化它们的治疗潜力和推进个性化医学至关重要。

有关更详细的见解和应用,请参阅原始研究文章和评论:

安全和危害

未来方向

属性

IUPAC Name |

2-fluoro-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVUVVUCXTKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(methylamino)benzonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)